4-Fluoro-2-methyl-1-(trifluoromethyl)benzene
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Overview
Description
“4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6F4 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, and 1-Fluoro-4-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is UNNNAIWPDLRVRN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of “4-Fluoro-2-methyl-1-(trifluoromethyl)benzene” is 164.1003 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Chemical Structure Analysis
Research has shown that fluorination of certain benzene compounds leads to the formation of lightly fluorinated products, with specific aromatic products being formed initially. This process, examined in the case of 1,3-Bis-(trifluoromethyl)benzene, indicates that 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene may undergo similar mechanistic implications and reaction pathways (Parsons, 1972).
Photochemical Properties
The photochemistry of fluoro(trifluoromethyl)benzenes has been extensively studied, revealing that changes in exciting wavelengths influence fluorescence yields and the mean radiative lifetimes of isomers. The intricate interplay between wavelength, fluorescence, and phosphorescence yields indicates a complex photochemical behavior that 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene may also exhibit, given its structural similarities (Al-ani, 1973a); (Al-ani, 1973b).
Molecular Structure and Inhibitory Properties
A study on trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors reveals the detailed crystal structure of related compounds, highlighting dihedral angles and distances between atoms, and illustrating the potential of 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene in forming intricate molecular structures with potential inhibitory properties (Li et al., 2005a); (Li et al., 2005b).
Electronic Structure and Reactivity
Research on related fluorinated benzene compounds shows insights into the electronic structure and reactivity, particularly concerning the torsional potential around specific bonds. These findings could inform the understanding of the electronic behavior of 4-Fluoro-2-methyl-1-(trifluoromethyl)benzene in various chemical environments (Kieninger et al., 2004).
Safety And Hazards
The safety data sheet for a similar compound, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
4-fluoro-2-methyl-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUKSKTZQURUDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461556 |
Source
|
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methyl-1-(trifluoromethyl)benzene | |
CAS RN |
80245-26-7 |
Source
|
Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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